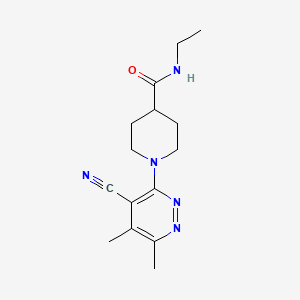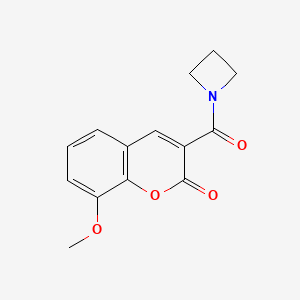![molecular formula C17H17FN2O3 B7519542 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)
1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide, also known as FPFC, is a synthetic compound that has gained much attention in the scientific community due to its potential therapeutic applications. FPFC is a piperidine-based compound that belongs to the class of furan derivatives. It possesses a unique chemical structure that makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has been shown to bind to certain receptors in the brain, which are involved in the regulation of pain, inflammation, and mood.
Biochemical and Physiological Effects
1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide in laboratory experiments offers several advantages. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, the use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide in laboratory experiments also has some limitations. It is a synthetic compound that may not accurately mimic the biological effects of natural compounds. Additionally, the exact mechanism of action of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide. One area of research is the development of new drugs based on the chemical structure of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide. Researchers are also investigating the potential use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the exact mechanism of action of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide is still not fully understood, and further research is needed to elucidate this mechanism. Finally, researchers are also exploring the use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-fluorophenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with furan-2-carboxylic acid to obtain the intermediate compound. This intermediate is then reacted with piperidine-4-carboxamide to yield the final product, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[5-(4-fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c18-13-3-1-11(2-4-13)14-5-6-15(23-14)17(22)20-9-7-12(8-10-20)16(19)21/h1-6,12H,7-10H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWOCVZVBZLHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate](/img/structure/B7519463.png)




![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)

![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)




